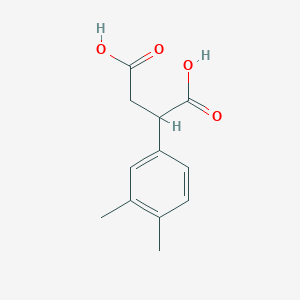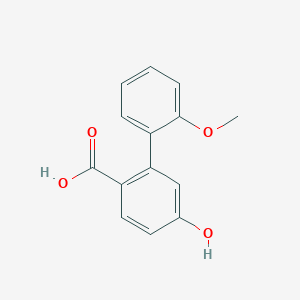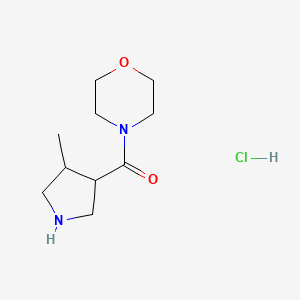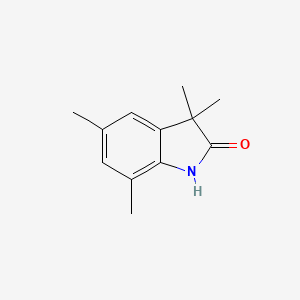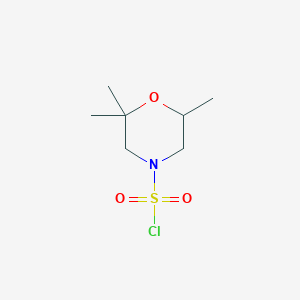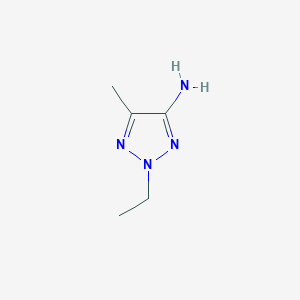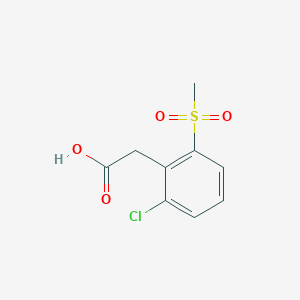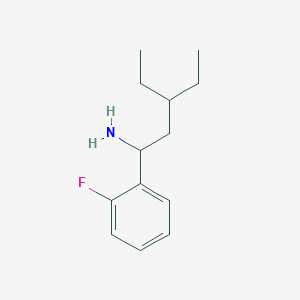
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 3-ethylpentan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation of the intermediate compound.
Crystallization: The final product is purified through crystallization, which involves dissolving the compound in a suitable solvent and allowing it to crystallize out of the solution.
化学反应分析
Types of Reactions
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in various samples.
Biology: It is studied for its effects on biological systems, including its interaction with neurotransmitter receptors and its potential as a research tool in neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity. The molecular targets and pathways involved include:
Dopamine Transporter (DAT): The compound inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.
Norepinephrine Transporter (NET): It also inhibits the reuptake of norepinephrine, resulting in elevated norepinephrine levels.
Serotonin Transporter (SERT): The compound affects serotonin levels by inhibiting its reuptake.
相似化合物的比较
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine can be compared with other similar compounds, such as:
Methcathinone: Similar in structure but lacks the fluorophenyl group.
Mephedrone: Contains a methyl group instead of an ethyl group.
Ethylone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the 2-fluorophenyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and altered interaction with neurotransmitter transporters, making it distinct from other cathinones.
属性
分子式 |
C13H20FN |
|---|---|
分子量 |
209.30 g/mol |
IUPAC 名称 |
3-ethyl-1-(2-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14/h5-8,10,13H,3-4,9,15H2,1-2H3 |
InChI 键 |
VKCKPOQYFWWNGC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC(C1=CC=CC=C1F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


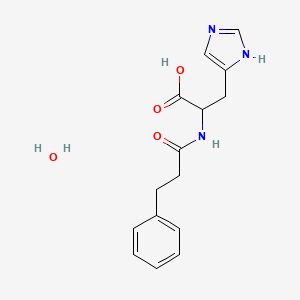

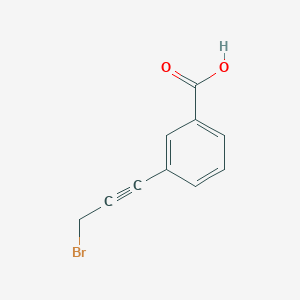
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
